N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a chemical compound classified under tetrazole derivatives, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound features a unique structure that combines a tetrazole ring with a propanamide moiety, contributing to its diverse chemical and biological properties. Its specific substitution pattern allows for a range of applications in medicinal chemistry and material science .
N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is classified as an organic compound, specifically within the category of amides due to the presence of the propanamide functional group. It also falls under the broader category of heterocyclic compounds, given its tetrazole ring structure.
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can be achieved through several methods, often involving the cycloaddition of sodium azide with nitriles. A common approach includes:
The process generally yields high purity and good yields, often exceeding 80%. Reaction conditions such as temperature, solvent choice, and catalyst type can significantly influence the efficiency of the synthesis.
The molecular structure of N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can be represented by its InChI string:
This indicates a complex arrangement where the tetrazole ring is attached to a phenyl group, which in turn is linked to a propanamide group.
Key structural data includes:
N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions are often facilitated by specific conditions such as pH adjustments or the presence of catalysts to enhance yields and selectivity.
The mechanism of action for N-[4-(1H-tetrazol-1-yl)phenyl]propanamide largely depends on its interactions at the molecular level:
Studies have shown that derivatives of tetrazoles exhibit significant biological activity, including antimicrobial and anti-inflammatory properties.
While specific physical properties such as density and boiling point are not universally reported for N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, general observations about similar compounds indicate:
Key chemical properties include:
N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has potential applications in various fields:
1H-Tetrazol-1-yl aryl systems constitute a privileged scaffold in drug discovery due to their multifaceted pharmacological properties. These nitrogen-rich heterocycles exhibit a pKa range (4.5–4.9) remarkably similar to carboxylic acids (4.2–4.4), enabling them to mimic carboxylate groups in biological environments while conferring greater metabolic resistance against enzymatic degradation pathways like β-oxidation. Critically, the tetrazole ring enhances membrane permeability despite its ionization at physiological pH (7.4), owing to its greater lipophilicity compared to carboxylates. This paradoxical property arises from the delocalized negative charge across four nitrogen atoms in the tetrazolide anion, reducing solvation energy and improving passive diffusion [5] [6].
The hydrogen-bonding versatility of 1-substituted tetrazoles underpins their target engagement efficacy. Unlike 2H-tetrazoles or carboxylates, 1H-tetrazol-1-yl derivatives predominantly form hydrogen bonds through their sp2-hybridized nitrogens (N2, N3, N4), enabling simultaneous interactions with multiple residues in biological binding pockets. Protein Data Bank (PDB) analyses confirm their frequent participation in π-stacking interactions (T-shaped or parallel-displaced) with aromatic amino acid residues and coordination with metal ions in catalytic sites. This is exemplified by over 155 tetrazole-containing cocrystal structures in the PDB, where 58% represent 5-monosubstituted variants similar to N-[4-(1H-tetrazol-1-yl)phenyl]propanamide [6].
Functionally, this scaffold features prominently in FDA-approved drugs spanning antihypertensives (e.g., losartan), diuretics, and antihistamines. Its integration into N-[4-(1H-tetrazol-1-yl)phenyl]propanamide enables potent interactions with targets like G protein-coupled receptors (GPCRs) and enzymes implicated in inflammation, diabetes, and cancer. Notably, derivatives have demonstrated sub-micromolar agonism at GPR35—a GPCR involved in metabolic and inflammatory diseases—validating their therapeutic relevance [5].
The propanamide linker in N-[4-(1H-tetrazol-1-yl)phenyl]propanamide serves as a critical conformational modulator and pharmacophore connector. This three-carbon chain balances molecular flexibility with steric constraints, optimally positioning the tetrazole ring for target engagement while maintaining favorable physicochemical properties. The amide carbonyl participates in hydrogen-bond donation/acceptance, augmenting the tetrazole’s interactions with biological macromolecules [3].
Structurally, the propanamide spacer confers several advantages over shorter (acetamide) or longer (butanamide) chains:
Computational analyses reveal that propanamide-linked tetrazoles adopt synperiplanar conformations (torsion angle ~0.05°) that closely resemble cis-amide bioisosteres. This geometry is crucial for mimicking peptide bonds in protease inhibitors or GPCR ligands. In N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, the linker enables the compound to bridge hydrophobic pockets and polar interaction sites within enzymes or receptors, as demonstrated in molecular docking studies of analogous structures targeting diabetes and inflammation pathways [3] [6].
Tetrazole chemistry traces its origins to 1885 with Johann Bladin’s seminal synthesis, but its medicinal applications burgeoned in the late 20th century. The first therapeutic tetrazoles emerged as angiotensin II receptor blockers (ARBs) in the 1990s, with losartan’s approval revolutionizing hypertension management. This breakthrough validated the tetrazole ring as a viable carboxylate replacement and spurred exploration across drug classes [5] [6].
N-[4-(1H-Tetrazol-1-yl)phenyl]propanamide derivatives evolved through iterative structure-activity relationship (SAR) studies, particularly on GPR35 agonists. Early tetrazole-containing leads exhibited moderate activity, but strategic modifications—such as halogen incorporation at the phenyl ring’s para-position—yielded compounds with >100-fold potency improvements. For example, introducing a bromine atom in N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (EC50 = 0.059 μM) demonstrated the synergy between tetrazole pharmacophores and halogen bonding .
This evolution underscores the scaffold’s adaptability in addressing diverse targets, from metabolic enzymes to oncology-related receptors, cementing its role in modern pharmacotherapy [3] [5].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: